23-Itelcholan

Description

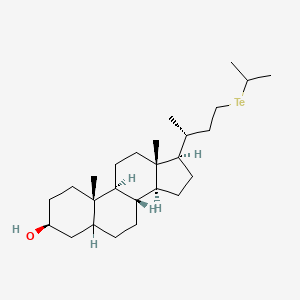

23-Itelcholan is a synthetic cholane-type steroid derivative characterized by a unique substituent at the C-23 position. While its exact biological activity remains under investigation, its structural framework aligns with brassinosteroid analogs, which are known to regulate plant growth and development . Its nomenclature suggests a focus on modifications at C-23, distinguishing it from related compounds with substitutions at C-22 or C-24.

Properties

CAS No. |

72249-71-9 |

|---|---|

Molecular Formula |

C26H46OTe |

Molecular Weight |

502.2 g/mol |

IUPAC Name |

(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-4-propan-2-yltellanylbutan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C26H46OTe/c1-17(2)28-15-12-18(3)22-8-9-23-21-7-6-19-16-20(27)10-13-25(19,4)24(21)11-14-26(22,23)5/h17-24,27H,6-16H2,1-5H3/t18-,19?,20+,21+,22-,23+,24+,25+,26-/m1/s1 |

InChI Key |

ZZYQXYCNFIRRCP-IAULCDHFSA-N |

SMILES |

CC(C)[Te]CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](CC[Te]C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)[Te]CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Synonyms |

23-(isopropyltelluro)-24-nor-5 alpha-cholan-3 beta-ol 23-(isopropyltelluro)-24-norcholan-3-ol 23-(isopropyltelluro)-24-norcholan-3-ol, (3alpha,5beta)-isomer 23-(isopropyltelluro)-24-norcholan-3-ol, 123Te-labeled, (3beta,5alpha)-isomer 23-ITELCHOLAN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features

The following table highlights structural distinctions between 23-Itelcholan and two closely related analogs synthesized in : (22S/R)-22,23-dihydroxy-6-oxo-24-nor-5α-cholan-3α-yl acetate (10a/10b) and (22S/R)-6-oxo-22,23-epoxy-24-nor-5α-cholan-3α-yl acetate (11a/11b).

Table 1: Structural Comparison

Key Observations :

- 24-Nor Group: Both 10a/10b and 11a/11b lack a methyl group at C-24, unlike 23-Itelcholan, which retains this feature. This difference may influence steric interactions and bioavailability .

- Epoxy vs.

- C-23 Specificity : 23-Itelcholan’s hypothesized substituent at C-23 distinguishes it from analogs with modifications at C-22/C-23 or C-24.

Key Differences :

- Stereoselectivity : The Sharpless dihydroxylation used for 10a/10b ensures high enantiomeric excess, whereas 23-Itelcholan’s synthesis may require alternative catalysts for C-23 specificity.

- Epoxide Stability : The epoxy intermediates (11a/11b) are sensitive to acidic conditions, necessitating careful purification, whereas 23-Itelcholan’s stability remains uncharacterized.

Analytical and Functional Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.